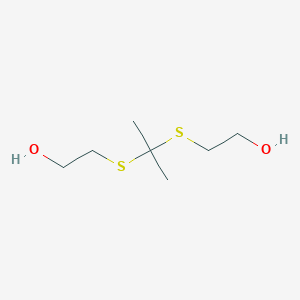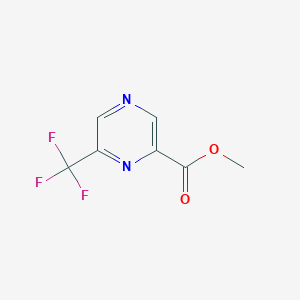
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a complex organic compound featuring an oxazolidine ring with various substituents, including a tert-butyl group, a formyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl, formyl, and methyl ester groups. One common approach is to start with a suitable amino alcohol, which undergoes cyclization to form the oxazolidine ring. Subsequent reactions introduce the tert-butyl group via tert-butylation, the formyl group through formylation, and the methyl ester group through esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and its substituents can form specific interactions with active sites, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s stability and solubility, while the formyl and methyl ester groups can participate in various chemical reactions, modulating the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl (2R,4S)-2-(tert-Butyl)-3-oxo-4-methyloxazolidine-4-carboxylate: Similar structure but with a keto group instead of a formyl group.
Uniqueness
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. The combination of the tert-butyl group and the oxazolidine ring also contributes to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl (2R,4S)-2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3/t8-,11+/m1/s1 |
Clave InChI |
SNPYDWPCNSAEOQ-KCJUWKMLSA-N |
SMILES isomérico |
C[C@]1(CO[C@@H](N1C=O)C(C)(C)C)C(=O)OC |
SMILES canónico |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


